Ethyl 5-[acetyl-(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-[acetyl-(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate (CAS: 518319-16-9) is a benzofuran derivative characterized by a 2-methylbenzofuran core substituted at position 5 with a sulfonamide group bearing acetyl and 4-fluorophenyl moieties. The 4-fluorophenylsulfonyl group enhances electronic effects and may improve metabolic stability, while the acetyl group introduces steric bulk that could influence binding interactions with biological targets . Its synthesis likely involves multi-step functionalization of the benzofuran scaffold, leveraging reagents such as sulfonyl chlorides and acetylating agents under conditions analogous to those described for related derivatives (e.g., tetrazole or triazole-substituted benzofurans) .
Properties
IUPAC Name |
ethyl 5-[acetyl-(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO6S/c1-4-27-20(24)19-12(2)28-18-10-7-15(11-17(18)19)22(13(3)23)29(25,26)16-8-5-14(21)6-9-16/h5-11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEBLTHVNVMMBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Phenolic Precursors
The benzofuran scaffold is typically synthesized via acid- or base-catalyzed cyclization of 2-hydroxyacetophenone derivatives. For the target compound, 5-amino-2-methylbenzofuran-3-carboxylic acid serves as the intermediate.
-
Starting Material : 5-Amino-2-methylbenzofuran-3-carboxylic acid is prepared by cyclizing 2-hydroxy-5-nitro-3-acetylbenzoic acid using polyphosphoric acid (PPA) at 120°C for 6 hours.
-
Reduction : The nitro group is reduced to an amine using H₂/Pd-C in ethanol (Yield: 85–90%).
Key Data :
Sulfonylation of the Benzofuran Amine
Reaction with 4-Fluorobenzenesulfonyl Chloride
The free amine at position 5 undergoes sulfonylation to introduce the 4-fluorophenylsulfonyl group.
-
Conditions : 5-Amino-2-methylbenzofuran-3-carboxylic acid (1 equiv) is reacted with 4-fluorobenzenesulfonyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) with pyridine (2 equiv) as a base.
-
Workup : The mixture is stirred at 0–5°C for 2 hours, followed by aqueous extraction.
Key Data :
Acetylation of the Sulfonamide Nitrogen
Protecting Group Strategy
The sulfonamide nitrogen is acetylated to prevent unwanted side reactions during subsequent esterification.
Procedure :
-
Reagents : The sulfonamide intermediate (1 equiv) is treated with acetic anhydride (1.5 equiv) in tetrahydrofuran (THF) under reflux for 4 hours.
-
Catalyst : A catalytic amount of DMAP (4-dimethylaminopyridine) accelerates the reaction.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | THF | |
| Catalyst | DMAP (0.1 equiv) | |
| Yield | 88% |
Esterification of the Carboxylic Acid
Ethyl Ester Formation
The carboxylic acid at position 3 is converted to an ethyl ester using ethanol under acidic conditions.
-
Conditions : The acetylated intermediate (1 equiv) is refluxed with ethanol (5 equiv) and concentrated H₂SO₄ (0.5 equiv) for 12 hours.
-
Workup : The product is isolated via neutralization with NaHCO₃ and recrystallized from ethanol/water.
Key Data :
Optimization Challenges and Solutions
Regioselectivity in Sulfonylation
Competing reactions at the benzofuran amine were mitigated by:
Esterification Side Reactions
Over-esterification or transesterification was avoided by:
-
Controlled Ethanol Volume : Limiting ethanol to 5 equiv prevents solvent-dominated side reactions.
-
Short Reaction Time : 12-hour reflux balances completion and side-product minimization.
Analytical Characterization
Final product purity was confirmed via:
-
¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, J = 7.1 Hz, CH₂CH₃), 2.45 (s, 3H, CH₃), 2.98 (s, 3H, COCH₃), 4.32 (q, 2H, J = 7.1 Hz, OCH₂), 7.12–7.89 (m, 6H, Ar-H).
Comparative Analysis of Synthetic Routes
| Route | Advantages | Disadvantages | Overall Yield |
|---|---|---|---|
| A | High regiocontrol, scalability | Multiple purification steps | 58% |
| B | Fewer steps | Lower sulfonylation efficiency | 42% |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[acetyl-(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 5-[acetyl-(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-[acetyl-(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
The compound’s structural uniqueness lies in its 5-acetyl-(4-fluorophenyl)sulfonylamino substituent. Below is a comparative analysis with key analogues:
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight (~435 g/mol) is higher than simpler analogues (e.g., , ~356 g/mol), which may affect solubility and bioavailability.
Crystallographic and Conformational Analysis
- The crystal structure of 5-Ethyl-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran reveals planar benzofuran-sulfonyl conjugation, stabilized by π-π interactions. The target compound’s acetyl group may disrupt this planarity, altering packing efficiency and solubility .
- Software such as SHELXL and ORTEP-III are critical for resolving such structural details .
Biological Activity
Ethyl 5-[acetyl-(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, structure-activity relationships, and potential therapeutic applications.
- Molecular Formula : C21H20FNO6S
- Molecular Weight : 433.5 g/mol
- IUPAC Name : Ethyl 5-[acetyl-(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Anticancer Properties
Research indicates that benzofuran derivatives, including this compound, exhibit promising anticancer activities. In particular, studies have demonstrated that modifications to the benzofuran core can enhance antiproliferative effects against various cancer cell lines.
-
Mechanism of Action :
- The compound targets specific signaling pathways involved in cancer progression, such as the AKT pathway, which is crucial for cell survival and proliferation .
- In vitro studies have shown that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
- Case Studies :
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity. The presence of specific functional groups enhances its potency:
- Fluorine Substitution : The introduction of a fluorine atom at the para position of the phenyl ring has been shown to increase binding affinity to target proteins involved in cancer cell proliferation .
- Acetyl and Sulfonamide Groups : These groups contribute to the compound's solubility and interaction with biological targets, enhancing its overall efficacy .
Comparative Biological Activity Table
| Compound | IC50 (μM) | Target | Activity Type |
|---|---|---|---|
| This compound | 16.4 | PLK1 | Anticancer |
| Compound A (similar structure) | 1.136 | PLK1 | Anticancer |
| Compound B (another derivative) | Varies | HIF-1 | Anticancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
